Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester typically involves the esterification of N,N’-Diacetyl-L-cystine with tert-butyl alcohol under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Thiol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Plays a role in studying protein folding and stability due to its ability to form disulfide bonds
Properties
Molecular Formula |
C18H32N2O6S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
tert-butyl 2-acetamido-3-[[2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22) |
InChI Key |
CJMDURFWZHENFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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